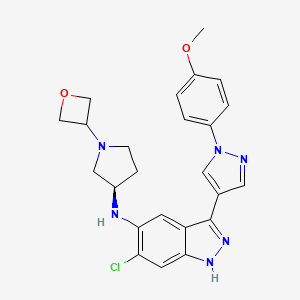

Axl-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H25ClN6O2 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine |

InChI |

InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1 |

InChI Key |

HXMXYFUYRVGKEH-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Axl Receptor Tyrosine Kinase in Cancer

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical player in cancer progression and therapeutic resistance.[1] Overexpressed in a multitude of malignancies, including but not limited to lung, breast, and pancreatic cancers, elevated Axl activity is frequently correlated with poor prognosis.[2] The binding of its primary ligand, growth arrest-specific protein 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB cascades, are fundamental to cellular processes that are often hijacked by cancer cells to promote their survival, proliferation, migration, and invasion.[3][4] Furthermore, Axl signaling contributes to the establishment of an immunosuppressive tumor microenvironment, further shielding cancer cells from therapeutic intervention.[5] The multifaceted role of Axl in tumorigenesis and drug resistance has positioned it as a compelling target for the development of novel anticancer therapies.[6]

Axl-IN-3: A Potent and Selective Axl Kinase Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of Axl kinase.[7] Developed through a fragment-based lead discovery approach, this indazole-based compound demonstrates high affinity for the ATP-binding site of the Axl kinase domain, thereby preventing its activation and subsequent downstream signaling.[5]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of the Axl receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (Gas6) binding, a critical step in the activation of the Axl signaling cascade. By blocking this initial activation step, this compound effectively abrogates the downstream signaling pathways that are dependent on Axl kinase activity.

In cancer cells, this translates to the dose-dependent reduction of phosphorylated Axl (pAXL).[7] Consequently, the phosphorylation of downstream effector proteins, such as ERK1/2 (pERK1/2), is also diminished.[7] The inhibition of these signaling pathways ultimately leads to a reduction in cancer cell proliferation.[7]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and pharmacokinetic parameters of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Axl Kinase Inhibition) | 41.5 nM | Biochemical Assay | [7] |

| GI50 (Anti-proliferative Activity) | 1.02 µM | SKOV3 | [7] |

| Tmax (Oral Administration, 5 mg/kg) | 0.25 hr | Mice | [7] |

| Cmax (Oral Administration, 5 mg/kg) | 460 ng/mL | Mice | [7] |

| T1/2 (Oral Administration, 5 mg/kg) | 2.46 hr | Mice | [7] |

| AUC (Oral Administration, 5 mg/kg) | 1620 ng*hr/mL | Mice | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Axl inhibitors like this compound.

In Vitro Axl Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.

Materials:

-

Recombinant human Axl kinase domain

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35)

-

Substrate peptide

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the recombinant Axl kinase, the substrate peptide, and the diluted this compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., SKOV3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 value.

Western Blot Analysis of Axl Signaling Pathway

This technique is used to detect the levels of total and phosphorylated proteins in the Axl signaling cascade.

Materials:

-

Cancer cell line (e.g., SKOV3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAXL, anti-AXL, anti-pERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cancer cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizations

Axl Signaling Pathway in Cancer Cells

Caption: Axl signaling pathway in cancer cells and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

References

- 1. Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models [ouci.dntb.gov.ua]

- 2. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rcsb.org [rcsb.org]

- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Axl-IN-3 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl-IN-3 is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. This document provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its mechanism of action, effects on downstream pathways, and its potential as a therapeutic agent. This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling cascades and experimental workflows.

Introduction to Axl and its Role in Cell Signaling

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] Ligand binding, primarily by Growth Arrest-Specific 6 (Gas6), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways crucial for various cellular processes.[4][5]

Activated Axl plays a significant role in cell survival, proliferation, migration, and invasion.[3][4] The primary signaling networks engaged by Axl include:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[4][5]

-

MEK/ERK (MAPK) Pathway: Regulates cell growth, differentiation, and survival.[4][5]

-

NF-κB Pathway: Involved in inflammation, immunity, and cell survival.[4][5]

-

JAK/STAT Pathway: Mediates cellular responses to cytokines and growth factors.[4][5]

Dysregulation of Axl signaling is implicated in the pathogenesis of numerous cancers, where it is often associated with tumor progression, metastasis, and the development of therapeutic resistance.[1][6] Consequently, Axl has emerged as a promising target for cancer therapy.

This compound: A Potent Axl Kinase Inhibitor

This compound, also referred to as compound 54 in its discovery publication, is an indazole-based compound identified through fragment-based lead discovery. It is a potent, selective, and orally active inhibitor of Axl kinase.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Axl kinase domain. This binding prevents the phosphorylation of Axl and subsequently blocks the activation of its downstream signaling pathways.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (Axl Kinase Inhibition) | 41.5 nM | Biochemical Kinase Assay |

| GI50 (Anti-proliferative Activity) | 1.02 µM | SKOV3 cells |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice (5 mg/kg, oral administration)

| Parameter | Value | Unit |

| Cmax | 460 | ng/mL |

| Tmax | 0.25 | hr |

| T1/2 | 2.46 | hr |

| AUC | 1620 | ng*hr/mL |

This compound in Action: Inhibition of Axl Signaling

Treatment of cells with this compound leads to a dose-dependent reduction in the phosphorylation of Axl (pAXL). This inhibition of the upstream kinase directly impacts downstream signaling components. Specifically, this compound treatment results in a concomitant decrease in the phosphorylation of ERK1/2 (pERK1/2), a key component of the MAPK pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the function of this compound.

Axl Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the in vitro potency of this compound against the Axl kinase.

Materials:

-

Recombinant human Axl kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Axl substrate (e.g., a synthetic peptide with a tyrosine residue)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of Axl kinase and substrate solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)

This protocol describes how to measure the anti-proliferative effect of this compound on SKOV3 ovarian cancer cells.

Materials:

-

SKOV3 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

-

This compound (serially diluted)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well cell culture plates

Procedure:

-

Seed SKOV3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Plot the percentage of growth inhibition against the log concentration of this compound and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Western Blot Analysis of Axl and ERK Phosphorylation

This protocol details the detection of changes in pAXL and pERK1/2 levels in SKOV3 cells following treatment with this compound.

Materials:

-

SKOV3 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-pAXL, anti-AXL, anti-pERK1/2, anti-ERK1/2, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed SKOV3 cells and grow to 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., 1-10 µM) or DMSO for 1 hour.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Conclusion

This compound is a valuable research tool for investigating the role of Axl signaling in various cellular contexts. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a potential therapeutic agent for cancers that are dependent on Axl signaling for their growth and survival. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies on this compound and its effects on cell signaling.

References

- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models [ouci.dntb.gov.ua]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. 7dxl - Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]

- 5. metaphactory [semopenalex.org]

- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Axl-IN-3: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-3 is a potent and selective, orally bioavailable small molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1] As a member of the TAM (Tyro3, Axl, Mer) family of RTKs, Axl is a critical regulator of cellular processes such as proliferation, survival, migration, and invasion.[2][3][4] Overexpression of Axl has been implicated in the pathogenesis of various cancers and is associated with poor prognosis and the development of therapeutic resistance.[2][3] Consequently, Axl has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, a novel indazole-based Axl inhibitor.

Discovery and Development Timeline

The discovery of this compound was the result of a fragment-based lead discovery (FBLD) campaign, a powerful method for identifying novel lead compounds. The key milestone in its development is outlined below:

-

2021: The discovery of this compound, referred to as compound 54 , is first reported by Ng et al. from the Experimental Drug Development Centre in Singapore.[1] The study details the identification of an indazole fragment hit through a high-concentration biochemical screen and its subsequent optimization to the potent lead compound, this compound.[1]

As of the latest available information, this compound remains a preclinical candidate, and no clinical trial data for this specific compound has been publicly disclosed.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Axl Kinase Inhibition (IC50) | 41.5 nM | Biochemical assay | [1] |

| Anti-proliferative Activity (GI50) | 1.02 µM | SKOV3 ovarian cancer cells | [1] |

Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration, 5 mg/kg)

| Parameter | Value | Unit | Reference |

| Tmax (Time to maximum concentration) | 0.25 | hours | [1] |

| Cmax (Maximum concentration) | 460 | ng/mL | [1] |

| T1/2 (Half-life) | 2.46 | hours | [1] |

| AUC (Area under the curve) | 1620 | ng*hr/mL | [1] |

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the Axl receptor. This inhibition blocks the autophosphorylation of Axl and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of Axl (pAxl) and also diminishes the phosphorylation of downstream effectors such as ERK1/2 (pERK1/2) in SKOV3 cells.[1]

Signaling Pathway

The Axl signaling pathway is a complex network that, upon activation by its ligand Gas6, triggers several downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.

Synthesis of this compound (Compound 54)

The synthesis of this compound is achieved through a multi-step organic synthesis process, characteristic of modern medicinal chemistry. While the detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods is proprietary and detailed in the supplementary information of the primary publication, the general approach involves the construction of the indazole core followed by sequential coupling reactions to introduce the substituted phenyl and piperazine moieties. The synthesis is guided by structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the final compound.

AXL Kinase Inhibition Assay

The inhibitory activity of this compound against the Axl kinase is determined using a biochemical assay. A purified recombinant Axl kinase enzyme is incubated with a specific substrate and adenosine triphosphate (ATP). The kinase activity is measured by quantifying the amount of phosphorylated substrate. The assay is performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (GI50)

The anti-proliferative effect of this compound is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay, on cancer cell lines known to express Axl, like the SKOV3 ovarian cancer cell line. Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). The cell viability is then measured, and the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated.

Western Blot Analysis for Phosphorylated Proteins

To confirm the mechanism of action of this compound on the Axl signaling pathway within cells, Western blot analysis is performed. SKOV3 cells are treated with different concentrations of this compound for a defined time. Subsequently, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Axl (pAxl) and phosphorylated ERK1/2 (pERK1/2), as well as antibodies for total Axl and ERK1/2 as loading controls. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the reduction in protein phosphorylation upon treatment with this compound.

In Vivo Pharmacokinetic Study in Mice

To evaluate the oral bioavailability and pharmacokinetic profile of this compound, a study is conducted in mice. A single dose of this compound (e.g., 5 mg/kg) is administered orally to a cohort of mice. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The concentration of this compound in the plasma is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a promising preclinical Axl inhibitor discovered through a fragment-based approach. It demonstrates potent and selective inhibition of Axl kinase, leading to anti-proliferative effects in cancer cells and favorable pharmacokinetic properties in mice. Further preclinical development, including efficacy and toxicology studies, will be necessary to determine its potential for clinical investigation as a targeted cancer therapeutic.

References

Axl Receptor Tyrosine Kinase: A Comprehensive Technical Guide to Signaling, Inhibition, and Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Its multifaceted role in promoting cell survival, proliferation, migration, and immune evasion has positioned it as a compelling target for oncological drug development.[1] This in-depth technical guide provides a comprehensive overview of Axl signaling, a detailed analysis of its inhibitors, and standardized protocols for key experimental assays, serving as a vital resource for researchers and drug development professionals in the field.

The Axl Signaling Pathway

Axl is a transmembrane receptor composed of an extracellular domain with two immunoglobulin-like (Ig) and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[3] The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[4]

Ligand-Dependent Activation

The canonical activation of Axl is initiated by the binding of Gas6 to its extracellular domain.[2][4] This interaction induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, including Y779, Y821, and Y866.[1] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby activating multiple intracellular pathways.[1]

Downstream Signaling Cascades

Once activated, Axl orchestrates a complex network of signaling pathways that collectively contribute to a pro-tumorigenic cellular environment. The principal downstream cascades include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway in Axl-mediated signaling, promoting cell survival, proliferation, and growth by inhibiting apoptosis and regulating protein synthesis.[1][2][5]

-

MAPK/ERK Pathway: Activation of this pathway is crucial for cell proliferation, differentiation, and migration.[1][5]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in inflammation and immune responses, which can be co-opted by cancer cells.[1][2][5]

-

NF-κB Pathway: Axl signaling can lead to the activation of NF-κB, a key regulator of inflammation, immunity, and cell survival.[1]

These pathways collectively drive the aggressive cancer phenotype associated with Axl overexpression.

Axl Inhibitors: A Therapeutic Arsenal

The central role of Axl in cancer has spurred the development of a diverse array of inhibitors, each with a distinct mechanism of action. These can be broadly categorized as small molecule inhibitors, monoclonal antibodies, antibody-drug conjugates (ADCs), and soluble receptors.

Small Molecule Inhibitors

Small molecule inhibitors are orally bioavailable drugs that typically target the intracellular kinase domain of Axl, competing with ATP to prevent autophosphorylation and subsequent downstream signaling.

| Inhibitor | Type | Axl IC50/Ki | Other Key Targets (IC50) | Development Stage |

| Bemcentinib (BGB324) | Selective Axl Inhibitor | 14 nM (IC50) | Mer (16x), Tyro3 (14x) | Phase II (NSCLC, AML)[6][7][8][9] |

| Cabozantinib (XL184) | Multi-kinase Inhibitor | 7 nM (IC50) | VEGFR2 (0.035 nM), MET (1.3 nM), RET (5.2 nM) | Approved (Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer)[10][11][12][13][14][15] |

| Gilteritinib (ASP2215) | Multi-kinase Inhibitor | 0.73 nM (IC50) | FLT3 (0.29 nM) | Approved (AML)[1][2][10][16][17][18][19][20][21] |

| Merestinib (LY2801653) | Multi-kinase Inhibitor | 2 nM (IC50), 2 nM (Ki) | MET, MST1R, FLT3, MERTK, ROS1, NTRK, DDR1/2 | Terminated (Solid Tumors, Biliary Tract Cancer)[17][22][23][24][25] |

| Sitravatinib (MGCD516) | Multi-kinase Inhibitor | 1.5 nM (IC50) | VEGFR2, MET, TAM family, KIT, RET | Phase III (NSCLC - missed primary endpoint)[11][12][16][25][26][27][28][29] |

Monoclonal Antibodies (mAbs)

Monoclonal antibodies target the extracellular domain of Axl, preventing ligand (Gas6) binding and subsequent receptor activation.

| Antibody | Mechanism | Key Preclinical/Clinical Findings | Development Stage |

| YW327.6S2 | Blocks Gas6 binding, downregulates Axl expression | Attenuates tumor growth in NSCLC and breast cancer xenograft models; enhances efficacy of anti-VEGF therapy, erlotinib, and chemotherapy.[30][31][32] | Preclinical |

| MAb173 | - | Reduced tumor growth and increased apoptosis in Kaposi sarcoma and renal cell carcinoma xenografts. | Preclinical |

Antibody-Drug Conjugates (ADCs)

ADCs are a targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic payload of a chemotherapy drug, delivering the toxin directly to Axl-expressing cancer cells.

| ADC | Payload | Key Preclinical/Clinical Findings | Development Stage |

| Enapotamab Vedotin (HuMax-AXL-ADC) | Monomethyl auristatin E (MMAE) | Potent anti-tumor activity in solid tumor xenograft models. Showed partial responses in NSCLC and ovarian cancer patients in a Phase I trial.[5][9][33][34][35] | Phase II (Solid Tumors - Terminated)[34] |

| ADCT-601 (Mipasetamab Uzoptirine) | Pyrrolobenzodiazepine (PBD) dimer | Potent and durable anti-tumor activity in various human cancer xenograft models, including pancreatic cancer.[13][15][19][36][37] | Phase Ib (Solid Tumors)[36] |

Soluble Receptors

Soluble receptors act as "decoys" by binding to Gas6 in the circulation, thereby preventing it from activating the Axl receptor on cancer cells.

| Soluble Receptor | Mechanism | Key Preclinical/Clinical Findings | Development Stage |

| Batiraxcept (AVB-S6-500) | Recombinant fusion protein of Axl extracellular domain and human IgG1 Fc | Neutralizes Gas6 activity. Phase 3 trial in platinum-resistant ovarian cancer did not meet its primary endpoint of progression-free survival.[2][8][20][26][30][31][36][38] | Phase III (Ovarian Cancer - Results Reported)[2][8][20][33] |

Experimental Protocols

Axl Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of compounds against Axl kinase.

Materials:

-

Recombinant human Axl kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test inhibitor compounds

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Dilute the Axl enzyme, substrate, and ATP to their final concentrations in kinase buffer.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of inhibitor solution (or DMSO for control).

-

10 µL of Axl enzyme solution.

-

Incubate for 10 minutes at room temperature.

-

-

Kinase Reaction: Initiate the reaction by adding 10 µL of the ATP/substrate mixture. Incubate the plate for 60 minutes at 30°C.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Axl inhibitors on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

Test inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the Axl inhibitor (in 100 µL of medium) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][37][38][39]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of Axl inhibitors in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test inhibitor compound and vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the Axl inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.

Conclusion

The Axl receptor tyrosine kinase represents a pivotal node in the signaling networks that drive cancer progression and therapeutic resistance. The development of a diverse range of Axl inhibitors, from small molecules to antibody-drug conjugates, offers promising avenues for novel cancer therapies. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the role of Axl in oncology and to advance the development of next-generation Axl-targeted therapeutics. The provided data and protocols are intended to facilitate a standardized and rigorous approach to the preclinical and clinical evaluation of these promising agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. onclive.com [onclive.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. adcreview.com [adcreview.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Batiraxcept (AVB-S6-500)/Placebo in Combination With Paclitaxel in Patients With Platinum-Resistant Recurrent Ovarian Cancer [clin.larvol.com]

- 9. Study Details Page [abbvieclinicaltrials.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. SAPPHIRE: phase III study of sitravatinib plus nivolumab versus docetaxel in advanced nonsquamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Cabozantinib for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Merestinib - Wikipedia [en.wikipedia.org]

- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. targetedonc.com [targetedonc.com]

- 21. ascopubs.org [ascopubs.org]

- 22. researchgate.net [researchgate.net]

- 23. Pipeline Moves: Investigator-led trial of Lilly's merestinib in solid tumours terminated [clinicaltrialsarena.com]

- 24. Merestinib monotherapy or in combination for japanese patients with advanced and/or metastatic cancer: A phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Phase II Study of Merestinib in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]

- 26. Sitravatinib plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]

- 27. bergenbio.com [bergenbio.com]

- 28. Mirati Therapeutics Provides Update on the Phase 3 SAPPHIRE Study Evaluating Sitravatinib in Combination with OPDIVO® [prnewswire.com]

- 29. cancernetwork.com [cancernetwork.com]

- 30. An anti-Axl monoclonal antibody attenuates xenograft tumor growth and enhances the effect of multiple anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ascopubs.org [ascopubs.org]

- 34. Clinical Trial: NCT02988817 - My Cancer Genome [mycancergenome.org]

- 35. ascopubs.org [ascopubs.org]

- 36. Phase 1b study of batiraxcept in combination with durvalumab in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. broadpharm.com [broadpharm.com]

- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. texaschildrens.org [texaschildrens.org]

Axl-IN-3: A Potent and Selective Inhibitor of Axl Kinase

Axl-IN-3 has emerged as a significant tool for researchers in oncology and drug development due to its potent and selective inhibition of Axl receptor tyrosine kinase. This in-depth guide provides a comprehensive overview of this compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

This compound demonstrates a strong binding affinity for Axl kinase with a reported half-maximal inhibitory concentration (IC50) of 41.5 nM.[1] This potency, coupled with a favorable selectivity profile against other kinases, positions this compound as a valuable probe for studying Axl-driven cellular processes and as a lead compound for the development of targeted cancer therapies.

Binding Affinity and Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of kinases to determine its selectivity. The following tables summarize the available quantitative data.

| Kinase | IC50 (nM) |

| AXL | 41.5 |

Table 1: Biochemical Binding Affinity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against Axl kinase, indicating its potent inhibitory activity.

| Cell Line | Assay | GI50 (µM) |

| SKOV3 | Anti-proliferative | 1.02 |

Table 2: Cellular Activity of this compound. This table showcases the growth inhibition (GI50) of this compound in the SKOV3 ovarian cancer cell line, demonstrating its effect on cancer cell proliferation.

Experimental Protocols

The characterization of this compound's binding affinity and cellular activity involves specific biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.

Biochemical Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against Axl kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Workflow for Biochemical Kinase Inhibition Assay:

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation: All reagents, including recombinant Axl kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP, are prepared in a kinase assay buffer. This compound is serially diluted to various concentrations.

-

Kinase Reaction: The Axl kinase and the inhibitor (this compound) are pre-incubated together in the assay plate. The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the level of phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with kinase activity.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (GI50)

The anti-proliferative activity of this compound is assessed using a cell-based assay that measures the growth inhibition of cancer cells.

Workflow for Cellular Proliferation Assay:

Caption: Workflow for a cellular proliferation (GI50) assay.

Detailed Protocol:

-

Cell Seeding: SKOV3 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

-

Viability Assessment: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The luminescence signal is measured, and the percentage of cell growth inhibition is calculated for each concentration of this compound compared to untreated control cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.

Axl Signaling Pathway

Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 (growth arrest-specific 6), initiates a cascade of downstream signaling events. These pathways are crucial in regulating cell survival, proliferation, migration, and invasion. The aberrant activation of the Axl signaling pathway is implicated in the progression of various cancers and the development of drug resistance.

Axl Signaling Pathway Diagram:

Caption: Overview of the Axl signaling pathway.

This guide provides a foundational understanding of this compound's biochemical and cellular characteristics, essential for researchers and drug development professionals working on Axl-targeted therapies. The detailed protocols and pathway diagram offer practical insights for designing and interpreting experiments involving this potent and selective Axl inhibitor.

References

Role of Axl signaling in tumor microenvironment

An In-depth Technical Guide on the Role of Axl Signaling in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in the intricate landscape of the tumor microenvironment (TME).[1][2][3][4] Initially identified as an oncogene, Axl is now recognized for its multifaceted roles in promoting tumor progression, metastasis, and resistance to a broad spectrum of cancer therapies.[5][6][7] Its expression is frequently upregulated in a variety of malignancies and often correlates with a poor prognosis.[6][8] This technical guide provides a comprehensive overview of Axl signaling in the TME, focusing on its molecular mechanisms, its impact on tumor biology, and its potential as a therapeutic target.

The Axl Signaling Axis

Axl Receptor and Gas6 Ligand

The Axl receptor is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[4] The primary ligand for Axl is the growth arrest-specific 6 (Gas6) protein.[1][4][9] Gas6 is a vitamin K-dependent protein that bridges Axl to phosphatidylserine exposed on the surface of apoptotic cells, a key interaction in the process of efferocytosis.[10]

Activation of Axl Signaling

The canonical activation of Axl occurs upon binding of its ligand, Gas6. This binding induces receptor dimerization (homodimerization or heterodimerization with other TAM family members) and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][11] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby initiating a complex network of intracellular signaling pathways.[1][9]

Downstream Signaling Pathways

Activated Axl serves as a hub for the activation of several key signaling pathways that are fundamental to cancer cell behavior. These include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Axl activation leads to the recruitment and activation of the p85 regulatory subunit of PI3K, which in turn activates Akt.[12]

-

MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Axl signaling can activate the Ras/Raf/MEK/ERK module, contributing to uncontrolled cell division.[11]

-

JAK/STAT Pathway: This pathway is involved in immune responses, inflammation, and cell proliferation. Axl has been shown to activate STAT3, which can promote tumor cell survival and immune evasion.[3]

-

NF-κB Pathway: This transcription factor plays a key role in inflammation, immunity, and cell survival. Axl signaling can lead to the activation of NF-κB, promoting the expression of anti-apoptotic genes.

Below is a diagram illustrating the core Axl signaling pathway.

References

- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-3: A Technical Guide for the Study of Axl Kinase Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. The development of selective inhibitors targeting Axl is therefore of significant interest for both basic research and clinical applications. Axl-IN-3 is a potent and selective, orally active small molecule inhibitor of Axl kinase. This technical guide provides an in-depth overview of this compound as a tool for studying Axl biology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Biochemical and Cellular Activity of this compound

This compound is an indazole-based compound identified through a fragment-based lead discovery approach. It demonstrates potent and selective inhibition of Axl kinase.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 41.5 nM | Biochemical Assay | [1][2] |

| GI50 | 1.02 µM | SKOV3 cells | [2] |

Table 1: Biochemical and Cellular Potency of this compound. IC50 represents the half-maximal inhibitory concentration in a biochemical assay, while GI50 is the concentration causing 50% growth inhibition in a cellular assay.

In Vivo Pharmacokinetics of this compound

Pharmacokinetic studies in mice have demonstrated that this compound possesses reasonable oral bioavailability, making it a suitable tool for in vivo studies.

| Parameter | Value | Dosing |

| Tmax | 0.25 hr | 5 mg/kg (oral) |

| Cmax | 460 ng/mL | 5 mg/kg (oral) |

| T1/2 | 2.46 hr | 5 mg/kg (oral) |

| AUC | 1620 ng*hr/mL | 5 mg/kg (oral) |

Table 2: Pharmacokinetic Properties of this compound in Mice. Tmax: time to reach maximum plasma concentration; Cmax: maximum plasma concentration; T1/2: elimination half-life; AUC: area under the curve.[2]

Axl Signaling Pathways

Axl activation, typically initiated by its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that regulate key cellular processes. This compound, by inhibiting the kinase activity of Axl, effectively blocks these downstream pathways.

Ligand-Dependent Axl Activation and Downstream Signaling

Caption: Axl signaling cascade initiated by Gas6 binding.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Axl Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant Axl kinase

-

Axl substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 5 µL reaction volume, add 1.25 µL of 4X this compound dilutions or vehicle (DMSO) to the wells.

-

Add 1.25 µL of 4X Axl enzyme solution.

-

Add 2.5 µL of 2X substrate/ATP mix to initiate the reaction. The final ATP concentration should be at its Km for Axl.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the Axl Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay) in SKOV3 Cells

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

SKOV3 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

Procedure:

-

Seed SKOV3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI₅₀ value.

Western Blotting for Axl and ERK Phosphorylation

This technique is used to detect changes in the phosphorylation status of Axl and its downstream effector ERK in response to this compound treatment.

Materials:

-

SKOV3 cells

-

This compound

-

Gas6 (optional, for stimulating Axl phosphorylation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-Axl (e.g., Tyr702)

-

Total Axl

-

Phospho-p44/42 MAPK (ERK1/2) (e.g., Thr202/Tyr204)

-

Total p44/42 MAPK (ERK1/2)

-

Loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed SKOV3 cells and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for 1 hour.

-

(Optional) Stimulate cells with Gas6 for 10-15 minutes to induce Axl phosphorylation.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize protein bands using an ECL detection reagent and an imaging system.

-

Quantify band intensities and normalize to the total protein and loading control.

Caption: Western Blotting Workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the complex biology of the Axl receptor tyrosine kinase. Its potency, selectivity, and oral bioavailability make it a versatile tool for in vitro and in vivo investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of Axl inhibition in various biological contexts. A deeper understanding of the Axl signaling network, facilitated by tools like this compound, will be instrumental in the development of novel therapeutic strategies for Axl-driven diseases.

References

Methodological & Application

Axl-IN-3: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cell-based assays with Axl-IN-3, a potent and selective inhibitor of the Axl receptor tyrosine kinase. The following protocols and data are intended to facilitate the investigation of this compound's biological activity and its potential as a therapeutic agent.

Introduction

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Overexpression and activation of Axl are implicated in the progression and therapeutic resistance of numerous cancers.[1][2][3][4] this compound is a small molecule inhibitor that targets the kinase activity of Axl, thereby blocking its downstream signaling pathways.[5]

Mechanism of Action

Axl signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2] This binding event leads to the dimerization and autophosphorylation of the Axl receptor, creating docking sites for downstream signaling proteins.[2] The activation of Axl triggers several key signaling cascades, including the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways, which collectively promote cancer cell survival and proliferation.[1][6] Axl inhibitors like this compound act by competing with ATP for the binding site in the Axl kinase domain, thus preventing autophosphorylation and the subsequent activation of these downstream pathways.[7][8]

Quantitative Data Summary

The biological activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Kinase Assay | IC₅₀ | 41.5 nM | Recombinant Axl | [5] |

| Cell Proliferation Assay | GI₅₀ | 1.02 µM | SKOV3 | [5] |

| Cellular Phosphorylation Assay | Effective Concentration | 1 - 10 µM | SKOV3 | [5] |

Table 1: Summary of this compound In Vitro Activity. IC₅₀ represents the half-maximal inhibitory concentration in a biochemical assay, while GI₅₀ is the half-maximal growth inhibition concentration in a cell-based assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of Axl signaling and the workflow for its inhibition by this compound, the following diagrams are provided.

Caption: Axl Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Cell Viability Assay.

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound.

Cell Proliferation (Growth Inhibition) Assay

This protocol is designed to determine the GI₅₀ value of this compound in the SKOV3 human ovarian cancer cell line.

Materials:

-

SKOV3 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (for compound dilution)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count SKOV3 cells.

-

Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Calculate the GI₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Axl Phosphorylation Inhibition Assay

This protocol describes how to measure the inhibition of Axl autophosphorylation in SKOV3 cells treated with this compound.

Materials:

-

SKOV3 cells

-

Serum-free growth medium

-

Complete growth medium

-

This compound

-

DMSO

-

Recombinant human Gas6 (optional, for stimulation)

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Phospho-Axl (Tyr779 or pan-Tyr) ELISA kit

-

BCA Protein Assay Kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed SKOV3 cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

(Optional) Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

ELISA:

-

Perform the phospho-Axl ELISA according to the manufacturer's instructions.

-

Briefly, add equal amounts of protein lysate to the wells of the ELISA plate pre-coated with a capture antibody for total Axl.

-

Incubate, wash, and then add a detection antibody that specifically recognizes phosphorylated Axl.

-

Add a secondary antibody conjugated to HRP, followed by the substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the phospho-Axl signal to the total protein concentration.

-

Compare the phospho-Axl levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition. A dose-dependent reduction in the phospho-Axl signal is expected.[5]

-

References

- 1. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. arcusbio.com [arcusbio.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Axl-IN-3 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Axl-IN-3, a potent and selective Axl kinase inhibitor, in preclinical xenograft mouse models. The following sections detail the mechanism of action of Axl, protocols for in vivo studies, and relevant data for experimental planning.

Introduction to Axl and this compound

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and its overexpression is implicated in various cancers, contributing to poor prognosis and the development of drug resistance.[1] Activation of AXL promotes cancer cell survival, proliferation, migration, and invasion.[2] this compound is a potent, selective, and orally active inhibitor of AXL kinase with an IC50 of 41.5 nM.[1] In vitro studies have demonstrated that this compound can inhibit AXL signaling, leading to a reduction in phosphorylated AXL (pAXL) and downstream effectors like pERK1/2.[1] It has also shown anti-proliferative activity in cancer cell lines such as the ovarian cancer cell line SKOV3, with a GI50 of 1.02 μM.[1]

Axl Signaling Pathway

The Axl signaling pathway is a critical regulator of cell fate. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cancer progression.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic data for this compound.

| Parameter | Value | Reference |

| IC50 (Axl Kinase) | 41.5 nM | [1] |

| GI50 (SKOV3 cells) | 1.02 μM | [1] |

| Parameter | Value | Conditions | Reference |

| Dose | 5 mg/kg | Oral administration in mice | [1] |

| Tmax | 0.25 hr | Oral administration in mice | [1] |

| Cmax | 460 ng/mL | Oral administration in mice | [1] |

| T1/2 | 2.46 hr | Oral administration in mice | [1] |

| AUC | 1620 ng*hr/mL | Oral administration in mice | [1] |

Experimental Protocols

Formulation of this compound for Oral Gavage

Note: The exact formulation for this compound used in the primary study is not publicly available. The following is a general protocol for formulating poorly soluble kinase inhibitors for oral administration in mice. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile water for injection

Procedure:

-

Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a methylcellulose-based vehicle, slowly add the methylcellulose to sterile water while stirring to avoid clumping. Add Tween 80 and mix thoroughly.

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

Suspension Preparation:

-

In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Animal Models:

-

Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old. The choice of strain may depend on the tumor cell line used.

Cell Lines:

-

A cancer cell line with documented Axl expression (e.g., SKOV3 for ovarian cancer, or other relevant cell lines for the cancer type of interest).

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (optional, can enhance tumor take rate)

-

Syringes (1 mL) with 27-30 gauge needles

-

This compound formulation

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Experimental Workflow:

Procedure:

-

Cell Preparation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^6 to 10x10^6 cells per 100-200 µL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or the vehicle control daily via oral gavage. The exact dose and schedule may need to be optimized.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Data Collection:

-

Continue treatment for the duration specified in the study design (e.g., 21-28 days) or until the tumors in the control group reach the predetermined humane endpoint (e.g., >1500 mm³ or signs of ulceration).

-

Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pAxl).

-

Data Analysis and Interpretation

-

Tumor Growth Inhibition (TGI): Compare the average tumor volume in the this compound treated group to the vehicle control group.

-

Toxicity Assessment: Monitor changes in body weight and any adverse clinical signs. A significant loss of body weight (>20%) may indicate toxicity.

-

Pharmacodynamic (PD) Markers: Analyze tumor tissues for the levels of pAxl and downstream signaling proteins to confirm target engagement by this compound.

Logical Relationship of Experimental Design

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). Researchers should optimize protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Axl-IN-3 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-3 is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase, with an IC50 of 41.5 nM[1]. The AXL signaling pathway is a critical driver in various aspects of cancer progression, including proliferation, survival, migration, and invasion[2][3][4]. Overexpression of AXL is associated with poor prognosis and the development of resistance to various cancer therapies[2][4][5]. These application notes provide a summary of the available in vivo data for this compound and a representative protocol for its use in preclinical xenograft models, based on established methodologies for AXL inhibitors.

AXL Signaling Pathway

The AXL receptor is activated by its ligand, Growth Arrest-Specific 6 (GAS6). This binding event leads to the dimerization of the receptor and subsequent autophosphorylation of tyrosine residues in its intracellular domain[5]. This phosphorylation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT pathways, which collectively promote cancer cell survival and proliferation[2][3][6].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other representative AXL inhibitors from in vivo studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration | Dosage | Reference |

| Tmax | 0.25 hr | Mouse | Oral | 5 mg/kg | [1] |

| Cmax | 460 ng/mL | Mouse | Oral | 5 mg/kg | [1] |

| T1/2 | 2.46 hr | Mouse | Oral | 5 mg/kg | [1] |

| AUC | 1620 ng*hr/mL | Mouse | Oral | 5 mg/kg | [1] |

Table 2: Representative In Vivo Efficacy of AXL Inhibitors in Xenograft Models

| Compound | Dosage and Schedule | Animal Model | Tumor Model | Efficacy | Reference |

| Novel AXL Inhibitor | 25, 50, 100 mg/kg, once daily | Mice | BaF3/TEL-AXL Xenograft | 89.8%, 103.9%, 104.8% Tumor Growth Inhibition | [7] |

| MP470 | 60 mg/kg | Athymic Nude Mice | DU145-DR Xenograft | Significant tumor growth inhibition | [6] |

| YD | 1 mg/kg, once daily for 21 days | BALB/c-nude mice | H292 Xenograft | Significant suppression of tumor growth | [8] |

Experimental Protocols

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model, based on common practices for AXL inhibitors.

Objective:

To assess the anti-tumor activity of this compound in a murine subcutaneous xenograft model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 in sterile water)[9]

-

Cancer cell line with known AXL expression (e.g., SKOV3, H292)

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel (optional)

-

Sterile PBS, syringes, needles

-

Calipers for tumor measurement

Experimental Workflow:

Procedure:

-

Cell Culture and Inoculation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells and resuspend in sterile PBS, optionally mixed with Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse[6].

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=5-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare this compound in the chosen vehicle. The formulation should be prepared fresh daily.

-

Administer this compound orally (e.g., via gavage) to the treatment group(s) at the desired dose(s) (e.g., 5-50 mg/kg) once daily.